molecular formula C6H11I B095191 trans-1-Iodo-1-Hexene CAS No. 16644-98-7

trans-1-Iodo-1-Hexene

Cat. No.: B095191
CAS No.: 16644-98-7
M. Wt: 210.06 g/mol
InChI Key: TUAPXMNNQGXDDV-AATRIKPKSA-N
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Description

trans-1-Iodo-1-Hexene: is an organic compound with the molecular formula C6H11I. It is a stereoisomer of 1-iodo-1-hexene, specifically the trans isomer, meaning the iodine atom and the hexene chain are on opposite sides of the double bond. This compound is used in various chemical reactions and has applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Alkenes: One common method to prepare trans-1-Iodo-1-Hexene involves the halogenation of 1-hexene. This process typically uses iodine and a catalyst such as palladium or copper to facilitate the addition of the iodine atom to the double bond.

    Negishi Coupling: Another method involves the palladium-catalyzed alkenylation of alkenyl halides with organozinc reagents.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or amines in polar aprotic solvents.

    Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide in suitable solvents.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

    Substitution: Various substituted hexenes depending on the nucleophile used.

    Oxidation: Epoxides or diols.

    Reduction: Hexane or other reduced alkanes.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Radiolabeling: The iodine atom in this compound can be replaced with radioactive isotopes for use in radiolabeling studies in biological systems.

    Drug Development: It serves as a building block in the synthesis of potential drug candidates.

Industry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Agriculture: Intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of trans-1-Iodo-1-Hexene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The iodine atom, being a good leaving group, facilitates these reactions by stabilizing the intermediate species. In oxidation reactions, the double bond of this compound reacts with electrophilic oxygen species to form epoxides or diols through a concerted mechanism .

Comparison with Similar Compounds

    cis-1-Iodo-1-Hexene: The cis isomer of 1-iodo-1-hexene, where the iodine atom and the hexene chain are on the same side of the double bond.

    1-Bromo-1-Hexene: Similar structure but with a bromine atom instead of iodine.

    1-Chloro-1-Hexene: Similar structure but with a chlorine atom instead of iodine.

Uniqueness:

    Reactivity: trans-1-Iodo-1-Hexene is more reactive in nucleophilic substitution reactions compared to its bromo and chloro counterparts due to the weaker carbon-iodine bond.

    Stereochemistry: The trans configuration provides different steric and electronic properties compared to the cis isomer, affecting its reactivity and the types of products formed in reactions.

Properties

IUPAC Name

(E)-1-iodohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAPXMNNQGXDDV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16644-98-7
Record name trans-1-Iodo-1-hexene
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